4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
CAS No.: 22214-39-7
Cat. No.: VC0530891
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22214-39-7 |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | (E)-4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one |
Standard InChI | InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+ |
Standard InChI Key | BWJQTZKTOVCXOW-ONEGZZNKSA-N |
Isomeric SMILES | CC(=O)/C=C/C1=CC(=C(C=C1)OC)O |
SMILES | CC(=O)C=CC1=CC(=C(C=C1)OC)O |
Canonical SMILES | CC(=O)C=CC1=CC(=C(C=C1)OC)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Dehydrozingerone (C₁₁H₁₂O₃; MW 192.21 g/mol) features a vanillyl group (4-hydroxy-3-methoxyphenyl) conjugated to an α,β-unsaturated ketone (buten-2-one) . The IUPAC name, (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, reflects its trans-configuration across the double bond . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1080-12-2 | |
Density | 1.154 g/cm³ | |
Melting Point | 125–130°C | |
Boiling Point | 348.2°C at 760 mmHg | |
LogP (Partition Coefficient) | 2.003 | |
SMILES | CC(=O)/C=C\C1=CC(=C(C=C1)O)OC |
The planar structure enables resonance stabilization, enhancing its reactivity as a Michael acceptor—a critical feature for biological activity .
Spectral Characterization
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UV-Vis: λₘₐₐ 297 nm (methanol), attributed to the conjugated enone system .
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IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 1580–1513 cm⁻¹ (aromatic C=C) .
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NMR: ¹H NMR (CDCl₃) signals include δ 2.35 (s, 3H, CH₃), 6.90–7.45 (m, 3H, aromatic), and 7.65 (d, 1H, β-vinylic proton) .
Synthesis and Derivatives
Industrial Synthesis
Dehydrozingerone is synthesized via a base-catalyzed aldol condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone :
Modifications to traditional methods, such as substituting NaOH with KOH, reduced reaction time from 48 to 24 hours while increasing yields from 83% to 92% .
Structural Derivatives
Glycosylation and acetylation derivatives (e.g., 4-O-β-D-glucopyranosyl dehydrozingerone) have been synthesized to enhance solubility, though these modifications often reduce radical-scavenging activity due to phenolic hydroxyl group masking .
Pharmacological Activities
Antioxidant Mechanisms
Dehydrozingerone exhibits potent free radical scavenging in DPPH and FRAP assays (IC₅₀ ≈ 12 μM), outperforming derivatives like its glucoside . The phenolic hydroxyl and conjugated enone system facilitate hydrogen atom transfer and electron donation, neutralizing reactive oxygen species (ROS) .
Anticancer Effects
In HT-29 colon cancer cells, dehydrozingerone induces G₂/M phase arrest (EC₅₀ = 25 μM) via p21 upregulation and cyclin B1 suppression . Comparative studies with curcumin show similar potency, suggesting shared pathways despite structural differences .
Table 2: Antiproliferative Activity in Cancer Models
Cell Line | IC₅₀ (μM) | Mechanism | Reference |
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HT-29 (Colon) | 25 | G₂/M arrest, ROS accumulation | |
A549 (Lung) | 32 | NF-κB inhibition |
Anti-Inflammatory Applications
In LPS-induced acute lung injury models, dehydrozingerone (10 mg/kg) reduced neutrophil infiltration and TNF-α levels by 60%, modulating MAPK/NF-κB signaling .
Parameter | Value | Source |
---|---|---|
LD₅₀ (Oral, Rat) | >2000 mg/kg | |
RTECS | EM9960000 | |
Skin Irritation | Mild (Xi classification) |
Industrial and Therapeutic Applications
Food Industry
As FEMA 3738, dehydrozingerone is approved as a flavoring agent, imparting a spicy, warming note to products .
Drug Development
Ongoing research explores its use in hybrid molecules (e.g., glycyrrhetinic acid conjugates) to enhance bioavailability and target specificity .
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